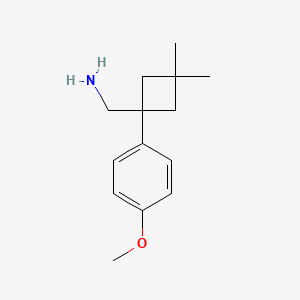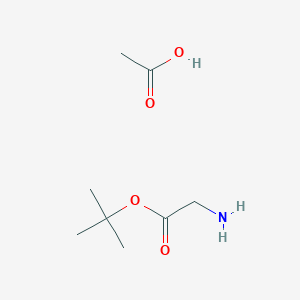
H-Gly-otbu acoh
Descripción general
Descripción
H-Gly-otbu acoh: (acetic acid; tert-butyl 2-aminoacetate) is a versatile research compound with the molecular formula C8H17NO4 and a molecular weight of 191.227 g/mol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-Gly-otbu acoh typically involves the reaction of glycine with tert-butyl acetoacetate under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as sodium ethoxide , and requires careful temperature control to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields. The process may also include purification steps to ensure the compound's purity and quality.
Análisis De Reacciones Químicas
Types of Reactions
H-Gly-otbu acoh can undergo various chemical reactions, including oxidation , reduction , and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate and chromium trioxide .
Reduction: : Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: : Nucleophilic substitution reactions can be performed using reagents like alkyl halides .
Major Products Formed
The major products formed from these reactions include amino acids , esters , and alcohols , depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: : It serves as a building block for the synthesis of complex organic molecules.
Biology: : It is used in the study of amino acid metabolism and protein synthesis.
Industry: : It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which H-Gly-otbu acoh exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator , affecting various biochemical processes within cells.
Comparación Con Compuestos Similares
H-Gly-otbu acoh is similar to other amino acid derivatives and ester compounds . its unique structure and properties set it apart from these compounds. Some similar compounds include:
Glycine tert-butyl ester
Acetic acid derivatives
Amino acid esters
Propiedades
IUPAC Name |
acetic acid;tert-butyl 2-aminoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.C2H4O2/c1-6(2,3)9-5(8)4-7;1-2(3)4/h4,7H2,1-3H3;1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AARIIECPXAUWPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(C)(C)OC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-(3-Fluoropyridine-4-carbonyl)piperidin-4-yl]methanamine](/img/structure/B1466209.png)

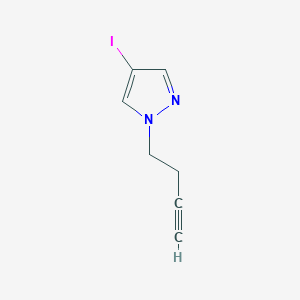
amine](/img/structure/B1466212.png)
![[1-(Cyclopent-3-ene-1-carbonyl)piperidin-4-yl]methanol](/img/structure/B1466216.png)
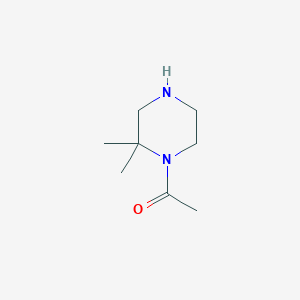

![Methyl[(3-methylcyclobutyl)methyl]amine](/img/structure/B1466222.png)
![2-Chloro-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1466224.png)
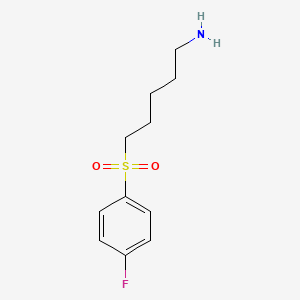
![(1-ethyl-2-methyl-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B1466226.png)
